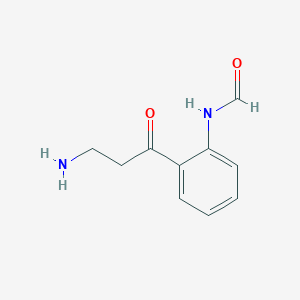

N-(2-beta-Alanylphenyl)formamide

Description

Properties

CAS No. |

60171-74-6 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

N-[2-(3-aminopropanoyl)phenyl]formamide |

InChI |

InChI=1S/C10H12N2O2/c11-6-5-10(14)8-3-1-2-4-9(8)12-7-13/h1-4,7H,5-6,11H2,(H,12,13) |

InChI Key |

PTKDPGNUQFJEHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCN)NC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-beta-Alanylphenyl)formamide can be achieved through several methods. One common approach involves the reductive amination of carbonyl compounds, such as aldehydes or ketones, with formamide as the nitrogen donor and reducing agent. This reaction typically requires high temperatures, often between 120°C and 165°C . Another method involves the direct synthesis of N-formamides by integrating reductive amination of ketones and aldehydes with CO₂ fixation in the presence of a metal-organic framework supported ruthenium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and efficiency. The use of multifunctional porous catalysts and sustainable synthesis routes, such as those involving CO₂ utilization, are of particular interest for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-beta-Alanylphenyl)formamide undergoes various chemical reactions, including:

Reductive Amination: This reaction converts aldehydes or ketones to amines using formamide as the nitrogen donor.

Hydrolysis: The compound can be hydrolyzed to form the corresponding amine and formic acid.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Formamide: Used as a nitrogen donor and reducing agent in reductive amination.

Ammonium Formate: Another reagent used in reductive amination.

Thionyl Chloride (SOCl₂): Used in the conversion of primary amides to nitriles.

Major Products Formed

Amines: Formed through reductive amination.

Nitriles: Formed through the reaction with thionyl chloride.

Scientific Research Applications

N-(2-beta-Alanylphenyl)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-beta-Alanylphenyl)formamide involves its ability to act as a nitrogen donor in reductive amination reactions. The compound undergoes nucleophilic attack on carbonyl compounds, leading to the formation of amines. This process involves the formation of an intermediate N-formyl derivative, which is then reduced to the final amine product .

Comparison with Similar Compounds

Structural and Functional Group Variations

Bioactivity Profiles

- Antibacterial Activity: (Z)- and (E)-N-(4-hydroxystyryl)formamide () showed selective inhibition against E. coli and S. aureus, with stereochemistry affecting potency .

Metabolic Stability :

Analytical and Physicochemical Properties

Chromatographic Behavior :

Stereochemical Effects :

Hypothetical Properties of N-(2-beta-Alanylphenyl)formamide

While direct data are unavailable, inferences can be drawn:

- Solubility and Bioavailability: The beta-alanyl group may enhance water solubility, akin to amino acid conjugates, improving membrane permeability.

- Bioactivity : Similar to hydroxyphenyl derivatives (), the compound could exhibit antimicrobial or enzyme-inhibitory effects, modulated by the alanyl moiety’s hydrogen-bonding capacity.

- Metabolic Pathways: Potential for peptidase-mediated metabolism, contrasting with FANFT’s prostaglandin-mediated pathway .

Biological Activity

N-(2-beta-Alanylphenyl)formamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amide functional group attached to a phenyl ring and a beta-alanine moiety. The chemical structure can be represented as follows:

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.21 g/mol

Research indicates that this compound may exhibit various biological activities, particularly in the following areas:

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : Its structure allows for interaction with free radicals, suggesting a role in oxidative stress reduction.

- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced levels of interleukin-6 (IL-6) in vitro, suggesting its potential use in treating inflammatory diseases.

- Antioxidant Activity : Research utilizing DPPH radical scavenging assays showed that this compound exhibits considerable antioxidant activity, comparable to known antioxidants like ascorbic acid.

- Enzyme Inhibition : In a study focusing on enzyme kinetics, this compound was found to inhibit human neutrophil elastase (HNE), an enzyme implicated in chronic obstructive pulmonary disease (COPD). The inhibition was characterized by a Ki value indicating potent interaction with the enzyme's active site.

Data Table of Biological Activities

| Biological Activity | Methodology | Result |

|---|---|---|

| Anti-inflammatory | IL-6 ELISA assay | Significant reduction of IL-6 levels |

| Antioxidant | DPPH radical scavenging assay | Comparable activity to ascorbic acid |

| Enzyme inhibition (HNE) | Kinetic assays | Ki value indicating potent inhibition |

Q & A

Q. Table 1. Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value | Reference |

|---|---|---|

| Temperature | 60–70°C | |

| Solvent | DMF/Acetonitrile (3:1) | |

| Reaction Time | 6–8 hours | |

| Catalyst | Pyridine (5 mol%) |

Q. Table 2. HPLC Parameters for Impurity Analysis

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 0.1% TFA in ACN/H2O | 1.0 mL/min | UV (254 nm) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.